N-(4-fluorophenyl)-N'-(1,2,2-trichlorovinyl)urea is a synthetic compound that belongs to the class of urea derivatives. This compound is characterized by a unique molecular structure that includes a fluorophenyl group and a trichlorovinyl moiety, which contribute to its chemical properties and potential applications. It is primarily studied for its biological activity and potential use in various scientific fields.
This compound can be synthesized through specific chemical reactions involving the appropriate precursors. The synthesis typically involves the reaction of 4-fluoroaniline with 1,2,2-trichlorovinyl isocyanate under controlled conditions.
N-(4-fluorophenyl)-N'-(1,2,2-trichlorovinyl)urea can be classified as:
The synthesis of N-(4-fluorophenyl)-N'-(1,2,2-trichlorovinyl)urea typically involves two main steps:
The molecular formula of N-(4-fluorophenyl)-N'-(1,2,2-trichlorovinyl)urea is . The structure features:
Property | Value |
---|---|
Molecular Formula | C₉H₆Cl₃FN₂O |
Molecular Weight | 283.514 g/mol |
IUPAC Name | N-(4-fluorophenyl)-N'-(1,2,2-trichlorovinyl)urea |
InChI Key | KYVVTQGZJBWKME-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(N=C1)F)NC(=O)C=C(Cl)Cl |
N-(4-fluorophenyl)-N'-(1,2,2-trichlorovinyl)urea can participate in several types of chemical reactions:
The mechanism of action for N-(4-fluorophenyl)-N'-(1,2,2-trichlorovinyl)urea involves its interaction with biological targets:
N-(4-fluorophenyl)-N'-(1,2,2-trichlorovinyl)urea has potential applications in various scientific fields:
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9